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Compound of Interest

Compound Name:
1-(Dichloromethyl)-2-

(trichloromethyl)benzene

CAS No.: 2741-57-3

Cat. No.: B1581909

Get Quote

A Spectroscopic Guide for Process Optimization &
Quality Control[1]
Executive Summary
-Pentachloro-o-xylene (CAS: 2741-57-3) is a critical high-value intermediate in the radical
chlorination of o-xylene.[1] It serves as the immediate precursor to

-hexachloro-o-xylene, which is subsequently hydrolyzed to produce phthaloyl chloride—a key
building block for high-performance polymers and pharmaceutical agents.

For researchers and process chemists, selective isolation of the pentachloro species is

challenging due to the kinetic similarities between the tetra-, penta-, and hexachloro

congeners. This guide provides a definitive spectroscopic framework to distinguish the

pentachloro variant from its over-chlorinated (hexachloro) and under-chlorinated (tetrachloro)

analogs.[1]
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Before instrumental analysis, verify the bulk properties. Unlike the liquid o-xylene starting

material, the pentachloro derivative is a solid at room temperature, necessitating specific

handling protocols.

Property Specification Notes

IUPAC Name
1-(Dichloromethyl)-2-

(trichloromethyl)benzene

Asymmetric side-chain

chlorination.[1]

CAS Number 2741-57-3

Molecular Formula
Distinctive

isotope pattern.[1][2][3][4]

Molecular Weight 278.39 g/mol
Monoisotopic mass: ~275.88

Da.[1][3]

Physical State Light yellow to yellow solid

Melting point approx. 50–60 °C

(Experimental), 82 °C

(Predicted).[1]

Solubility

Soluble in

,

, Benzene

Hydrolytically unstable; avoid

moisture.

Spectroscopic Characterization
The following sections detail the expected spectral signatures. These protocols are designed to

be self-validating: the data from one method (e.g., MS) must corroborate the findings of

another (e.g., NMR) to confirm structural integrity.

A. Mass Spectrometry (MS): The Isotopic Fingerprint
Mass spectrometry is the primary tool for confirming the chlorine count (

). The natural abundance of

(75.8%) and
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(24.2%) creates a complex, predictable cluster for the molecular ion

.

Diagnostic Criterion: Look for the characteristic "picket fence" pattern of the molecular ion

cluster.

Base Peak: Often

or

.

Theoretical Intensity Ratio for

(Molecular Ion Cluster):

m/z (Nominal) Composition Relative Intensity (%)

276 61.5 (Base of cluster)

278 100.0 (Most Abundant)

280 65.0

282 21.0

284 3.5

Technical Insight: If the cluster shifts to higher mass (m/z 310 base) with a broader distribution,

you have significant hexachloro-o-xylene contamination.[1]

B. Nuclear Magnetic Resonance (

NMR): The Purity Check
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Proton NMR is the most powerful tool for quantifying the ratio of pentachloro-o-xylene to its

impurities.[1]

Hexachloro-o-xylene has zero aliphatic protons (silent in the alkyl region).[1]

Pentachloro-o-xylene has one unique benzylic proton (

).[1]

Target Spectral Parameters (

, 400 MHz):

Moiety
Shift (

, ppm)
Multiplicity Integration

Assignment
Logic

7.20 – 7.60 Singlet (s) 1H

Deshielded by

two Cl atoms and

the ortho-effect

of the bulky

group.[1]

Aromatic 7.40 – 8.00 Multiplet (m) 4H

Complex AA'BB'

or ABCD system

due to

asymmetric

substitution.[1]

Protocol for Purity Calculation:

Ideal Result: 1.00.

Result < 1.00: Indicates presence of non-protonated aromatic impurities (e.g., hexachloro-o-

xylene) or solvent overlap.[1]

C. Infrared Spectroscopy (FT-IR): Functional Group Validation
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Use IR to confirm the absence of methyl groups (present in starting material and under-

chlorinated intermediates).[1]

Key Absorbance Bands:

3100–3000 cm⁻¹: Aromatic

stretch (Weak).

~2950 cm⁻¹: Aliphatic

stretch (Very weak/Absent). Note: The single methine C-H is often obscured or very weak
compared to methyl C-H.[1]

700–800 cm⁻¹:

stretching (Strong, Broad). Characteristic of polychlorinated side chains.

1450–1600 cm⁻¹: Aromatic ring skeletal vibrations.

Experimental Workflow & Logic
The following diagram illustrates the critical decision pathways during the characterization

process.
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Figure 1: NMR-driven logic for distinguishing pentachloro-o-xylene from process impurities.

Synthesis Context & Differentiation
Understanding the origin of the sample is vital for interpreting the spectra. The synthesis

involves the sequential free-radical chlorination of the side chains.
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Figure 2: Reaction pathway. The pentachloro species is the intermediate between the

symmetric tetra- and hexachloro derivatives.[1]

Handling & Safety (Technical Note)
Lachrymator: Benzylic chlorides are potent lachrymators. All spectroscopic sample

preparation must occur within a certified fume hood.

Solvent Compatibility: Avoid nucleophilic solvents (e.g., Methanol, Water) during analysis, as

solvolysis of the

group can occur, yielding benzoic acid derivatives that complicate spectra. Use

or

(with external lock) for best stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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